molecular formula C25H23N5O6 B3016661 ethyl 6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534567-12-9

ethyl 6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B3016661
CAS No.: 534567-12-9
M. Wt: 489.488
InChI Key: KXPZRSLSNIQWPT-QYQHSDTDSA-N
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Description

The compound ethyl 6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate features a complex tricyclic framework fused with aromatic and heterocyclic systems. Key structural elements include:

  • A 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core, which incorporates fused pyridine-like and diazine rings.
  • A 4-methyl-3-nitrobenzoyl substituent at position 6, introducing electron-withdrawing (nitro) and moderately electron-donating (methyl) groups.
  • An ethyl ester at position 5 and a propan-2-yl group at position 7, contributing to hydrophobicity and steric bulk.

Properties

IUPAC Name

ethyl 6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O6/c1-5-36-25(33)18-13-17-21(26-20-8-6-7-11-28(20)24(17)32)29(14(2)3)22(18)27-23(31)16-10-9-15(4)19(12-16)30(34)35/h6-14H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPZRSLSNIQWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-])C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps. The starting materials often include 4-methyl-3-nitrobenzoic acid and various reagents to introduce the triazatricyclo structure. Common synthetic routes may involve:

    Nitration: Introduction of the nitro group to the benzene ring.

    Condensation: Formation of the imino group through condensation reactions.

    Cyclization: Formation of the triazatricyclo structure through cyclization reactions.

    Esterification: Introduction of the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Reduction of Nitro Group: Formation of 4-methyl-3-aminobenzoyl derivative.

    Reduction of Imino Group: Formation of the corresponding amine derivative.

    Substitution Reactions: Various substituted benzoyl derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and functional groups.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of ethyl 6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The nitro and imino groups may play a role in these interactions, potentially through redox reactions or hydrogen bonding.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (Substituent Details) Benzoyl Group (R) Nitrogen Substituent Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
Ethyl 6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-... (Target) 4-Me, 3-NO₂ Propan-2-yl C₂₇H₂₅N₅O₆* ~523.5 (estimated) ~3.5† 7 (estimated) 8 (estimated)
Ethyl 6-(3-fluorobenzoyl)imino-... () 3-F Not specified C₂₆H₂₂FN₅O₅ ~515.5 (estimated) ~2.8† 6 (estimated) 8 (estimated)
Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-... () 3-Cl Methyl C₂₅H₂₂ClN₅O₅ ~520.0 (estimated) ~3.2† 6 (estimated) 7 (estimated)
Ethyl 7-(3-methoxypropyl)-6-(3-methylbenzoyl)imino-... () 3-Me 3-Methoxypropyl C₂₆H₂₆N₄O₅ 474.5 2.7 6 8

*Estimated based on structural similarity to .
†Predicted using fragment-based methods due to lack of experimental data.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. This could influence binding to targets like kinases or proteases . The 4-methyl group (Target) introduces mild electron donation, which may offset the nitro group’s electronic effects, creating a unique electronic profile.
  • Lipophilicity (XLogP3) :

    • The Target’s higher estimated XLogP3 (~3.5) compared to (2.7) suggests increased membrane permeability but reduced aqueous solubility. The 3-methoxypropyl group in introduces an ether oxygen, improving solubility relative to the Target’s propan-2-yl group .
  • However, its rigid tricyclic core and 8 rotatable bonds (similar to ) may limit conformational flexibility, favoring pre-organized binding .

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